2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide

Catalog No.
S6721504
CAS No.
1234946-39-4
M.F
C13H13N3O2
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carbo...

CAS Number

1234946-39-4

Product Name

2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide

IUPAC Name

2-methoxy-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C13H13N3O2/c1-18-13-11(5-3-7-15-13)12(17)16-9-10-4-2-6-14-8-10/h2-8H,9H2,1H3,(H,16,17)

InChI Key

LFTWYEDYZOVHBG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2

2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide is a heterocyclic compound characterized by a pyridine ring substituted with a methoxy group and a carboxamide group. Its molecular formula is C13H14N2O2C_{13}H_{14}N_2O_2, and it features a unique arrangement of functional groups that can influence its chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, while the carboxamide group can participate in hydrogen bonding, making it an interesting candidate for medicinal chemistry applications.

Types of Reactions

This compound can undergo several chemical transformations, including:

  • Oxidation: The methoxy group can be oxidized to form hydroxyl or carbonyl derivatives.
  • Reduction: The carboxamide group can be reduced to an amine.
  • Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide may be used as oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
  • Substitution: Nucleophiles such as thiols or amines can be introduced in the presence of bases or catalysts.

Major Products

  • From oxidation, hydroxyl or carbonyl derivatives are formed.
  • Reduction yields amine derivatives.
  • Substitution reactions lead to various substituted pyridine derivatives.

Research indicates that 2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide exhibits significant biological activities, particularly in medicinal chemistry. It has been investigated for its potential as a pharmacophore, influencing various biological targets such as enzymes and receptors. The methoxy and carboxamide groups are crucial for binding interactions, which may affect cellular processes and therapeutic efficacy. Additionally, studies suggest its potential in anti-inflammatory and anticancer applications .

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide typically involves:

  • Formation of the Pyridine Ring: This can be achieved through methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
  • Carboxamide Formation: The carboxamide group is introduced via the reaction of a corresponding carboxylic acid with an amine, often using coupling reagents such as carbodiimides.

Industrial Production Methods

In industrial settings, optimized synthetic routes focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry might be employed to enhance efficiency.

2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide has various applications in scientific research:

  • Medicinal Chemistry: It serves as a potential pharmacophore in drug design.
  • Biological Studies: Used to explore its effects on cellular processes and therapeutic potential.
  • Chemical Synthesis: Acts as a building block for more complex molecules with biological activity.
  • Industrial

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. Its functional groups facilitate binding, which influences its biological activity. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its use in drug design .

Similar Compounds

  • 2-methoxypyridine: A simpler derivative with only a methoxy group on the pyridine ring.
  • N-methylpyridine-3-carboxamide: Contains a carboxamide but lacks the methoxy group.
  • 3-methoxypyridine-2-carboxamide: A positional isomer differing in the arrangement of functional groups.

Uniqueness

2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide stands out due to its specific arrangement of functional groups, which contributes to distinct biological activities and chemical reactivity compared to similar compounds. This unique structure enhances its value in research and potential therapeutic applications .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.100776666 g/mol

Monoisotopic Mass

243.100776666 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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